N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide
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Overview
Description
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylsulfonamido group, and a hydroxypropoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylmethylsulfonamide: This intermediate is synthesized by reacting 4-fluorobenzenesulfonyl chloride with methylamine under controlled conditions.
Formation of 2-hydroxypropoxy intermediate: This step involves the reaction of epichlorohydrin with a suitable nucleophile to introduce the hydroxypropoxy group.
Coupling Reaction: The final step involves coupling the 4-fluorophenylmethylsulfonamide intermediate with the 2-hydroxypropoxy intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)methanesulfonamide
- N-fluorobenzenesulfonimide
- N-(4-fluorophenyl)methylsulfonamide
Uniqueness
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropoxy group and a fluorophenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-13(22)20-15-5-9-18(10-6-15)26-12-17(23)11-21(27(2,24)25)16-7-3-14(19)4-8-16/h3-10,17,23H,11-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPRRXNNUOSOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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